Cas no 449788-62-9 (N-2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbutanamide)

N-2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbutanamide 化学的及び物理的性質
名前と識別子
-
- N-2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbutanamide
- N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
- SR-01000570134
- N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide
- HMS2947P07
- AKOS002095973
- HMS1418A07
- Oprea1_590751
- SMR000640838
- F0541-0395
- N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide
- IFLab1_002119
- 449788-62-9
- CHEMBL1343721
- SR-01000570134-1
- N-(2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)butyramide
- MLS001066629
- N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide
-
- インチ: 1S/C15H16ClN3O3S/c1-2-4-14(20)17-15-12-8-23(21,22)9-13(12)18-19(15)11-6-3-5-10(16)7-11/h3,5-7H,2,4,8-9H2,1H3,(H,17,20)
- InChIKey: IFXHWHIWRWSPML-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)N1C(=C2C(CS(C2)(=O)=O)=N1)NC(CCC)=O
計算された属性
- せいみつぶんしりょう: 353.0600902g/mol
- どういたいしつりょう: 353.0600902g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 551
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
N-2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0541-0395-3mg |
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide |
449788-62-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0541-0395-5μmol |
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide |
449788-62-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0541-0395-75mg |
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide |
449788-62-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0541-0395-1mg |
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide |
449788-62-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0541-0395-20μmol |
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide |
449788-62-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0541-0395-2μmol |
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide |
449788-62-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0541-0395-50mg |
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide |
449788-62-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0541-0395-100mg |
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide |
449788-62-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0541-0395-40mg |
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide |
449788-62-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0541-0395-10mg |
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide |
449788-62-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbutanamide 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
N-2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbutanamideに関する追加情報
Professional Introduction to N-2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbutanamide (CAS No. 449788-62-9)
N-2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbutanamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 449788-62-9, belongs to a class of heterocyclic molecules that exhibit remarkable potential in drug discovery and development. The intricate structure of this molecule, featuring a thieno[3,4-cpyrazole] core and an amide functional group, makes it a fascinating subject for researchers exploring novel therapeutic agents.
The chemical composition of N-2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbutanamide is characterized by its complex arrangement of atoms and functional groups. The presence of a 5,5-dioxo moiety and a 3-chlorophenyl substituent contributes to its unique reactivity and biological profile. These structural features are crucial in determining its interactions with biological targets, making it a promising candidate for further investigation.
In recent years, there has been growing interest in the development of heterocyclic compounds for their role in modulating various biological pathways. The thieno[3,4-cpyrazole] scaffold is particularly noteworthy due to its presence in several bioactive molecules. Studies have shown that this scaffold can interact with enzymes and receptors in ways that may lead to the development of new drugs with improved efficacy and reduced side effects. The amide group in N-2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbutanamide also plays a critical role in its pharmacological activity by influencing its solubility and metabolic stability.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the 5,5-dioxo group is particularly challenging due to its sensitivity to hydrolysis and oxidation. Researchers have employed advanced synthetic techniques to achieve high yields and purity levels. These efforts are essential for ensuring that the final product meets the stringent requirements for pharmaceutical applications.
The biological activity of N-2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbutanamide has been explored in several preclinical studies. Initial findings suggest that this compound exhibits potent inhibitory effects on certain enzymes implicated in inflammatory and infectious diseases. The interaction between the thieno[3,4-cpyrazole] core and biological targets appears to be critical for its mode of action. Further research is needed to fully elucidate these interactions and optimize the compound's pharmacological properties.
The potential therapeutic applications of this compound are vast. Its structural features make it suitable for targeting multiple disease pathways simultaneously. This multitarget approach could lead to the development of combination therapies that offer enhanced therapeutic benefits compared to single-agent treatments. Additionally, the compound's chemical stability suggests that it may be suitable for oral administration, which would improve patient compliance and convenience.
The role of computational chemistry in the study of N-2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbutanamide cannot be overstated. Molecular modeling techniques have been instrumental in predicting how this compound interacts with biological targets at the atomic level. These predictions have guided experimental efforts and helped researchers design more effective derivatives with improved pharmacological profiles.
In conclusion, N-2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbutanamide (CAS No. 449788-62-9) is a promising compound with significant potential in pharmaceutical research. Its unique structure and biological activity make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action and pharmacological properties,this compound is poised to play a crucial role in the next generation of drugs designed to treat various diseases.
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